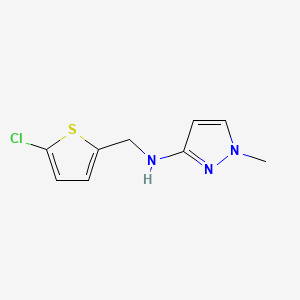![molecular formula C16H20BrNO3 B7574907 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid, also known as Boc-3-Bromo-L-phenylalanine, is a chemical compound used in scientific research. This compound has gained popularity due to its unique structure and properties, which make it useful in various research applications. In
Wirkmechanismus
The mechanism of action of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine is based on its ability to interact with proteins and enzymes. This compound forms a covalent bond with the active site of enzymes, inhibiting their activity. 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine also interacts with proteins by forming hydrogen bonds and hydrophobic interactions, which affect their conformation and function.
Biochemical and Physiological Effects
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has no known biochemical or physiological effects on humans or animals. This compound is used only for scientific research purposes and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has several advantages for lab experiments, including its high purity, stability, and specificity. This compound is easy to synthesize and has a long shelf life, making it suitable for long-term experiments. However, 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has some limitations, including its high cost and limited availability. This compound is not widely available commercially, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
For the use of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine include the development of new drugs, the study of protein dynamics, and the development of new enzyme inhibitors.
Synthesemethoden
The synthesis of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine involves the reaction of 3-bromophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (TEA) and dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by precipitation with diethyl ether. The final product is a white solid with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has various scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme kinetics. This compound is used as a probe to study the interaction between proteins and ligands, which is essential for drug discovery. 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine is also used to study the folding mechanism of proteins by introducing a non-native amino acid into the protein sequence. Additionally, this compound is used to study the kinetics of enzymes by inhibiting their activity.
Eigenschaften
IUPAC Name |
4-[3-(3-bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-3-1-2-11(10-13)4-9-15(19)18-14-7-5-12(6-8-14)16(20)21/h1-3,10,12,14H,4-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOIFBFXGHEXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)



![2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide](/img/structure/B7574864.png)



![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)